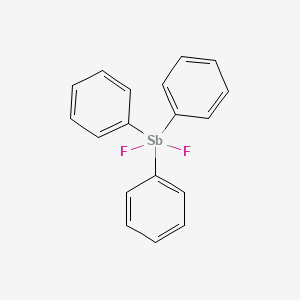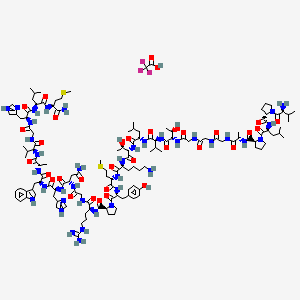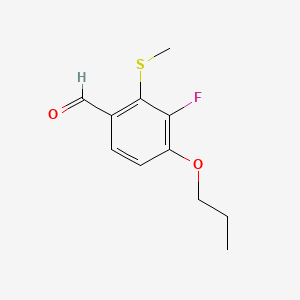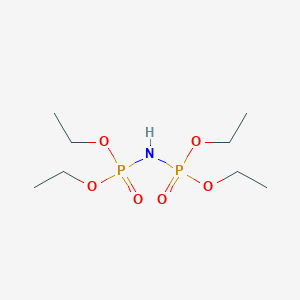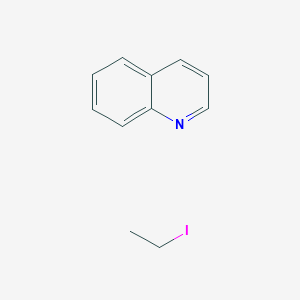
Iodoethane; quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodoethane: is an organoiodine compound with the chemical formula C₂H₅I. It is a colorless liquid that is used as an ethylating agent in organic synthesis. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is a colorless hygroscopic liquid with a strong odor and is used as a precursor to various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
-
From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.
-
From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.
Synthetic Routes and Reaction Conditions:
-
Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]
-
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods:
Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.
Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.
化学反応の分析
Types of Reactions:
-
Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.
Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]
-
Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.
Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]
Types of Reactions:
-
Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.
Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]
-
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.
Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]
科学的研究の応用
Iodoethane
Chemistry: Used as an ethylating agent in organic synthesis.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Quinoline
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a scaffold for the development of biologically active compounds.
Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.
Industry: Employed in the production of dyes, resins, and agrochemicals.
作用機序
Iodoethane
Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.
Molecular Targets: Nucleophilic sites in organic molecules.
Quinoline
Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.
Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.
類似化合物との比較
Iodoethane
Similar Compounds: Bromoethane, Chloroethane.
Comparison: Iodoethane is more reactive than bromoethane and chloroethane due to the weaker carbon-iodine bond.
Quinoline
Similar Compounds: Isoquinoline, Quinoxaline.
Comparison: Quinoline is unique due to its broad range of biological activities and its use as a precursor to various pharmaceuticals.
特性
分子式 |
C11H12IN |
|---|---|
分子量 |
285.12 g/mol |
IUPAC名 |
iodoethane;quinoline |
InChI |
InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3 |
InChIキー |
QOVFCTDSGUMKJZ-UHFFFAOYSA-N |
正規SMILES |
CCI.C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
